3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through a Fischer indole synthesis or other indole-forming reactions. The benzenesulfonamide core is then introduced through sulfonation reactions, followed by the attachment of the dimethoxy and trifluoromethoxy groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamides and indole derivatives, such as:
- 3,4-dimethoxy-N-methylbenzenesulfonamide
- 2-methyl-5-(trifluoromethoxy)-1H-indole
- N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide .
Uniqueness
What sets 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C20H21F3N2O5S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-13(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3 |
InChI Key |
ULGPUAVFSLPFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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